7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole 7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20398269
InChI: InChI=1S/C11H14ClN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3
SMILES:
Molecular Formula: C11H14ClN
Molecular Weight: 195.69 g/mol

7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole

CAS No.:

Cat. No.: VC20398269

Molecular Formula: C11H14ClN

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-3-(propan-2-YL)-2,3-dihydro-1H-indole -

Specification

Molecular Formula C11H14ClN
Molecular Weight 195.69 g/mol
IUPAC Name 7-chloro-3-propan-2-yl-2,3-dihydro-1H-indole
Standard InChI InChI=1S/C11H14ClN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3
Standard InChI Key UMRQDENBJXWFAR-UHFFFAOYSA-N
Canonical SMILES CC(C)C1CNC2=C1C=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound exhibits the following defining characteristics :

  • IUPAC Name: 7-Chloro-1-propan-2-yl-2,3-dihydroindole

  • Molecular Formula: C₁₁H₁₄ClN

  • Molecular Weight: 195.69 g/mol

  • SMILES Representation: CC(C)N1CCC2=C1C(=CC=C2)Cl

  • InChIKey: ZURNDAQLZYGVAD-UHFFFAOYSA-N

Crystallographic and Conformational Data

X-ray diffraction studies on structurally related chloroindole derivatives reveal planar aromatic systems with dihedral angles between 80–105° for substituents . For 7-chloro-1-propan-2-yl-2,3-dihydroindole, computational models predict a puckered dihydroindole ring stabilized by van der Waals interactions between the isopropyl group and chlorine atom .

Synthetic Methodologies

Direct Synthesis Routes

While no published synthesis exists for this exact compound, analogous protocols for dihydroindoles involve:

  • Cyclization of Chlorinated Anilines: Using cyclohexanone and zinc chloride under reflux .

  • N-Alkylation: Reacting 2,3-dihydro-1H-indole with 3-chloropropionyl chloride in acetone at 70°C .

A hypothetical synthesis pathway could involve:

  • Chlorination at the 7-position of 2,3-dihydro-1H-indole using N-chlorosuccinimide.

  • Isopropyl Group Introduction via Mitsunobu alkylation or nucleophilic substitution .

Yield Optimization Challenges

Key challenges include:

  • Regioselectivity: Avoiding polychlorination byproducts .

  • Steric Hindrance: The isopropyl group may reduce reaction efficiency in N-alkylation steps .

Physicochemical and Computational Properties

Key Physicochemical Parameters

PropertyValue
LogP (XLogP3-AA)3.5
Rotatable Bonds1
Hydrogen Bond Acceptors1
Polar Surface Area12.89 Ų
Molar Refractivity57.76 cm³/mol

Drug-Likeness Predictions

  • Lipinski’s Rule Compliance: Molecular weight <500, LogP <5, H-bond acceptors <10 .

  • Bioavailability Score: 0.55 (moderate permeability predicted).

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Antimalarial Agents: Via functionalization at the 2-position .

  • Dopamine Analogues: Structural similarity to tetrahydroisoquinoline frameworks .

Material Science Applications

Chlorinated indoles are utilized in:

  • Organic Semiconductors: Due to planar π-conjugated systems .

  • Photocatalysts: Halogen atoms enhance light absorption in visible spectra .

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